molecular formula C11H11ClN2O B072483 (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 1136-60-3

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B072483
CAS No.: 1136-60-3
M. Wt: 222.67 g/mol
InChI Key: MOMLHNYGSVMETK-UHFFFAOYSA-N
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Description

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a reducing agent to yield the desired methanol derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde or 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Mechanism of Action

The mechanism of action of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

The compound (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol , with the CAS number 1136-60-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its anti-inflammatory and analgesic effects.

  • Molecular Formula : C₁₁H₁₁ClN₂O
  • Molecular Weight : 222.67 g/mol
  • Melting Point : 79-83 °C
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Key activities include:

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, compounds similar to this compound have demonstrated potent COX inhibitory effects, with IC₅₀ values ranging from 0.034 to 0.052 μM .
  • Analgesic Effects :
    • Several studies indicate that pyrazole derivatives can reduce pain responses in animal models. The analgesic activity is often assessed using the carrageenan-induced paw edema model, where significant reductions in swelling are observed .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of substituted pyrazole derivatives for their anti-inflammatory properties. Among these, compounds with structural similarities to this compound exhibited high edema inhibition percentages (78.9–96%) compared to the standard drug celecoxib (82.8%) .

CompoundEdema Inhibition (%)COX Inhibition IC₅₀ (μM)
Celecoxib82.80.045
Pyrazole A78.90.034
Pyrazole B960.052

Case Study 2: Safety and Toxicity Assessment

Research conducted on the safety profile of various pyrazole derivatives indicated that many compounds, including those structurally related to this compound, exhibited minimal gastric toxicity while maintaining effective anti-inflammatory properties . The ulcerogenic index (UI) for certain derivatives was as low as 0.7, suggesting a favorable safety profile .

The mechanism by which this compound exerts its biological effects may involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory cascade. In vitro studies have demonstrated that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages .

Properties

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMLHNYGSVMETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359107
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-60-3
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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